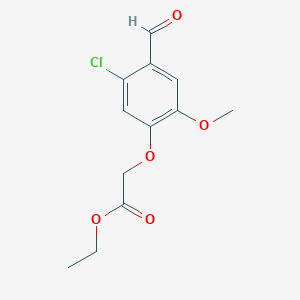

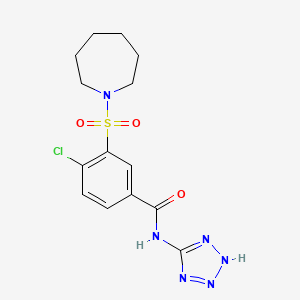

![molecular formula C10H17N3O4 B2657778 5-[4-(Aminocarbonyl)piperazin-1-yl]-5-oxopentanoic acid CAS No. 693790-16-8](/img/structure/B2657778.png)

5-[4-(Aminocarbonyl)piperazin-1-yl]-5-oxopentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of “5-[4-(Aminocarbonyl)piperazin-1-yl]-5-oxopentanoic acid” can be inferred from its name. It likely contains a piperazine ring (a six-membered ring with two nitrogen atoms) attached to a pentanoic acid group (a five-carbon chain ending in a carboxylic acid group). The “aminocarbonyl” group likely refers to an amide functional group .Scientific Research Applications

Antimicrobial Activities

The compound and its derivatives have been explored for their antimicrobial properties. A study synthesized 1,2,4-triazole derivatives and evaluated them for antimicrobial activities, finding some compounds with moderate to good activities against test microorganisms (Bektaş et al., 2007). Similarly, another research focused on bis(pyrazole-benzofuran) hybrids with a piperazine linker, which showed significant antibacterial efficacies and biofilm inhibition activities, highlighting their potential as bacterial biofilm and MurB enzyme inhibitors (Mekky & Sanad, 2020).

Synthesis Methodologies

The synthesis of 2,6-bridged piperazine-3-ones from alpha-amino acids demonstrates the versatility of N-acyliminium ion chemistry in creating compounds with various side chains, showcasing the potential for chemical diversity and application in drug development (Veerman et al., 2003).

Biological Evaluations

Compounds with the piperazinyl glutamate moiety have been evaluated for their potency as P2Y12 antagonists, showing excellent inhibition of platelet aggregation. This research demonstrates the potential application of these compounds in preventing thrombotic events (Parlow et al., 2010). Additionally, the anti-inflammatory and antimicrobial activities of novel triazoles derivatives highlight the compound's potential in therapeutic applications (Al-Omar et al., 2010).

Future Directions

The future research directions for “5-[4-(Aminocarbonyl)piperazin-1-yl]-5-oxopentanoic acid” could involve further exploration of its potential biological activities, synthesis of analogs, and investigation of its mechanism of action. Given the biological activity of many piperazine derivatives, this compound could potentially be of interest in the field of medicinal chemistry .

Properties

IUPAC Name |

5-(4-carbamoylpiperazin-1-yl)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O4/c11-10(17)13-6-4-12(5-7-13)8(14)2-1-3-9(15)16/h1-7H2,(H2,11,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXSXUYGRDAINV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)CCCC(=O)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/no-structure.png)

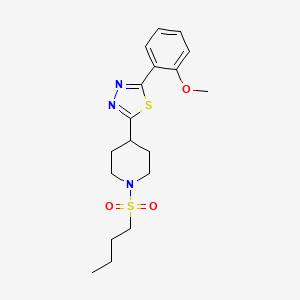

![N-(benzo[d]thiazol-2-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2657703.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chloroacetate](/img/structure/B2657706.png)

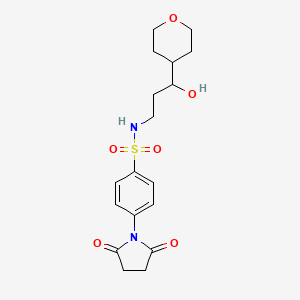

![N-[(2-Pyrrolidin-1-ylsulfonylphenyl)methyl]but-2-ynamide](/img/structure/B2657708.png)

![1-(2-Methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2657709.png)

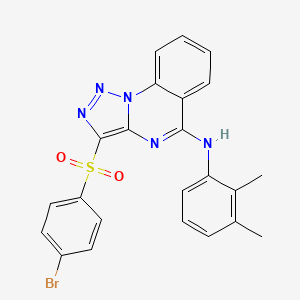

![ethyl 4-(2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2657712.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2657717.png)

![N-(pyridin-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2657718.png)